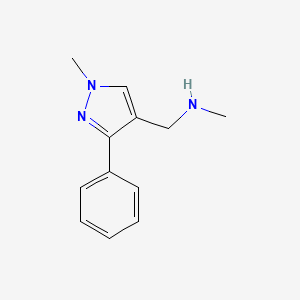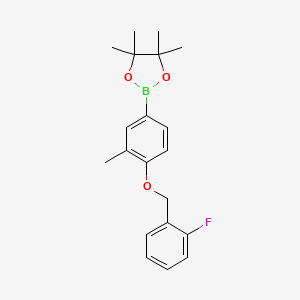
2-(4-(2-氟苄氧基)-3-甲基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷
描述
“2-(4-(2-Fluorobenzyloxy)phenylboronic acid” is a boronic acid derivative with the empirical formula C13H12BFO3 . It has a molecular weight of 246.04 . It is typically used in research and not for medicinal or household use .
Molecular Structure Analysis
The SMILES string of this compound is OB(O)c1ccccc1OCc2ccc(F)cc2 . This provides a linear representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 94-106 °C (lit.) .作用机制
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Generally, boronic acids and their derivatives can form reversible covalent bonds with proteins, which can modulate the activity of these proteins .
Biochemical Pathways
The interaction of boronic acids and their derivatives with proteins can potentially affect various biochemical pathways .
Pharmacokinetics
The bioavailability of a compound depends on these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The interaction of boronic acids and their derivatives with proteins can lead to changes in the function of these proteins, which can have various cellular effects .
Action Environment
Factors such as ph and temperature can affect the stability and activity of boronic acids and their derivatives .
实验室实验的优点和局限性
2-FBMB has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized in a variety of ways. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, 2-FBMB also has some limitations. It can be difficult to synthesize in large quantities and can be toxic to certain organisms.
未来方向
2-FBMB has a wide range of potential future directions. It could be further studied for its potential use in drug discovery, as well as for its ability to catalyze organic reactions in the laboratory. It could also be studied for its potential use in the synthesis of polymers and other compounds. Additionally, it could be studied for its potential use in the treatment of diseases, such as cancer and inflammation. Finally, it could be studied for its potential use in the development of new materials, such as sensors and catalysts.
科学研究应用
有机合成
该化合物是一种硼酸酯,在有机合成中是极具价值的构建模块 . 它们通常用于铃木-宫浦偶联反应,一种交叉偶联反应,用于形成碳-碳键 .
药物发现
硼酸酯,包括该化合物,因其独特的性质而被用于药物发现. 它们可以作为药效团(负责特定生物或药理相互作用的分子结构的一部分)或生物等排体(具有类似物理或化学性质的化学取代基或基团,产生与另一种化学化合物大体相似的生物学性质)。
材料科学
在材料科学中,硼酸酯因其与各种材料形成共价键的能力而被使用. 这使得它们在创造具有独特性能的新材料方面很有用。
原脱硼
该化合物可以经历一个称为原脱硼的过程,这是一种硼原子被氢原子取代的反应类型 . 这可用于合成各种有机化合物 .
反马氏加氢甲基化
该化合物可用于一种称为反马氏加氢甲基化的过程,这是一种有价值但未知的转化 . 该过程已应用于甲氧基保护的 (−)-Δ8-THC 和胆固醇 .
δ-®-coniceine 和吲哚利嗪 209B 的全合成
该化合物的原脱硼被用于 δ-®-coniceine 和吲哚利嗪 209B 的正式全合成 . 这些是复杂的有机化合物,在药物化学中具有潜在的应用。
安全和危害
While specific safety data for this compound is not available, general safety measures should be taken while handling it. This includes avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air .
生化分析
Biochemical Properties
2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, facilitating catalytic processes. The nature of these interactions often involves the formation of reversible covalent bonds with active site residues, thereby modulating enzyme activity. Additionally, the fluorobenzyloxy group enhances the compound’s ability to participate in hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties .
Cellular Effects
The effects of 2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific kinases involved in cell signaling, leading to altered phosphorylation states of downstream targets. This, in turn, affects gene expression patterns and metabolic fluxes within the cell. The compound’s ability to cross cell membranes and localize within specific cellular compartments further enhances its impact on cellular processes .
Molecular Mechanism
At the molecular level, 2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding is often mediated by the boronic ester moiety, which forms reversible covalent bonds with nucleophilic residues such as serine or cysteine. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods. These degradation processes can lead to the formation of metabolites with distinct biochemical properties, which may have different effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, such as oxidative stress, inflammation, or apoptosis. These threshold effects are important considerations for the safe and effective use of the compound in preclinical and clinical studies .
Metabolic Pathways
2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s chemical structure and influence its biological activity. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic fluxes and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(4-(2-Fluorobenzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in its activity and function. The compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO3/c1-14-12-16(21-24-19(2,3)20(4,5)25-21)10-11-18(14)23-13-15-8-6-7-9-17(15)22/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZFBNCOOLZPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



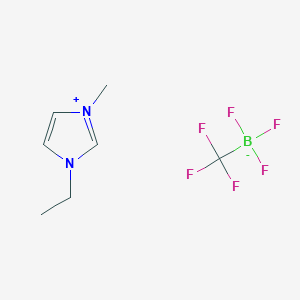
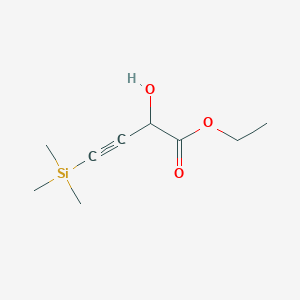
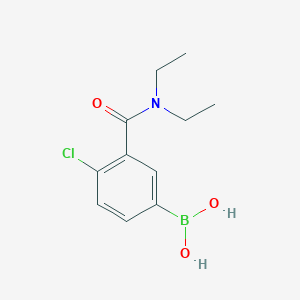
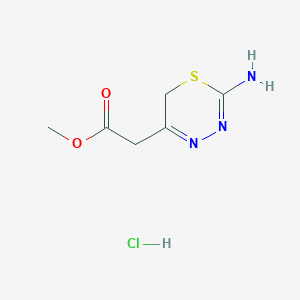
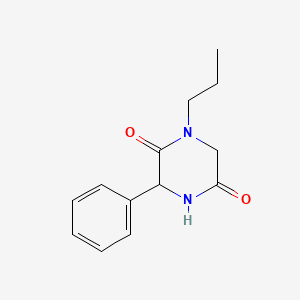
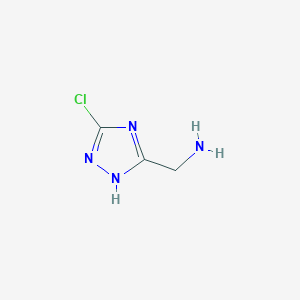

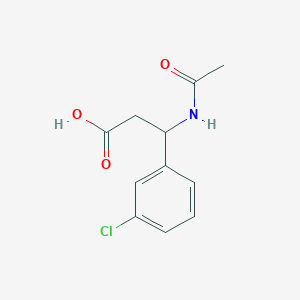
![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)
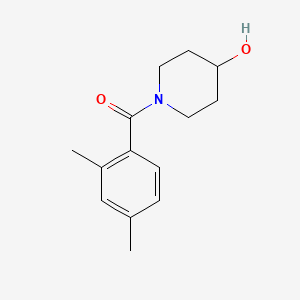
![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)
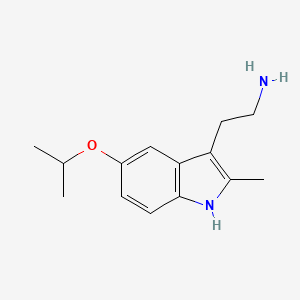
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)
